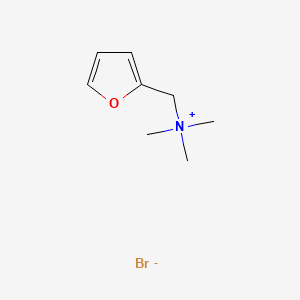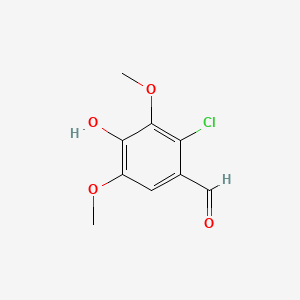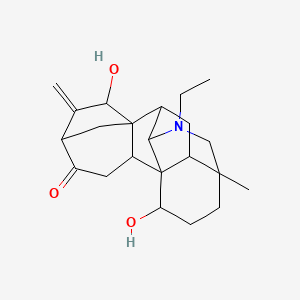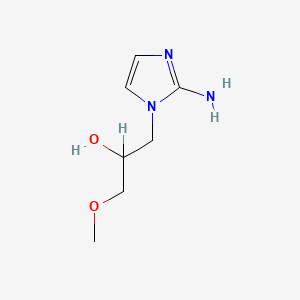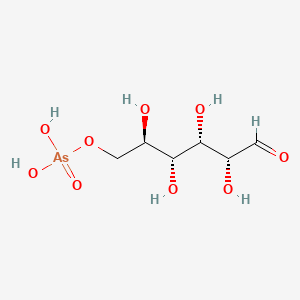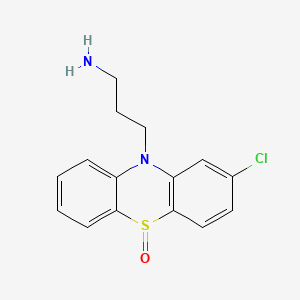
Trilostane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Trilostane involves several steps, starting with the preparation of the core steroid structure. The synthetic route typically includes the following steps:
Formation of the Core Structure:
Functional Group Modifications: The core structure undergoes various modifications to introduce hydroxyl groups and other functional groups necessary for its biological activity.
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Trilostane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
Trilostane has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study steroid synthesis and modification. It serves as a reference compound for developing new synthetic methods and understanding reaction mechanisms.
Biology: In biological research, this compound is used to study the role of 3 beta-hydroxysteroid dehydrogenase in steroid metabolism. It helps researchers understand the enzyme’s function and its impact on various biological processes.
Medicine: this compound is used in medical research to develop new treatments for conditions such as Cushing’s syndrome and breast cancer. It is also used to study the effects of steroid inhibition on hormone levels and disease progression.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in medications for veterinary use.
Mécanisme D'action
Trilostane exerts its effects by inhibiting the enzyme 3 beta-hydroxysteroid dehydrogenase. This enzyme is involved in the conversion of pregnenolone to progesterone, a key step in the synthesis of corticosteroids and sex steroids. By inhibiting this enzyme, this compound reduces the production of cortisol and other steroids, leading to decreased hormone levels .
The molecular targets of this compound include 3 beta-hydroxysteroid dehydrogenase and delta 5,4 ketosteroid isomerase. These enzymes play crucial roles in steroid biosynthesis, and their inhibition disrupts the production of various steroids .
Comparaison Avec Des Composés Similaires
Trilostane is unique compared to other similar compounds due to its specific inhibition of 3 beta-hydroxysteroid dehydrogenase. Similar compounds include:
Aminoglutethimide: Another steroidogenesis inhibitor that blocks the conversion of cholesterol to pregnenolone.
Ketoconazole: An antifungal agent that also inhibits steroid synthesis by blocking multiple enzymes in the steroidogenesis pathway.
Metyrapone: Inhibits 11 beta-hydroxylase, another enzyme involved in cortisol synthesis.
This compound’s uniqueness lies in its selective inhibition of 3 beta-hydroxysteroid dehydrogenase, making it a valuable tool for studying this specific enzyme and its role in steroid metabolism .
Propriétés
IUPAC Name |
5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXBPDAXMEYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
